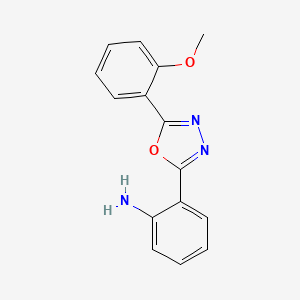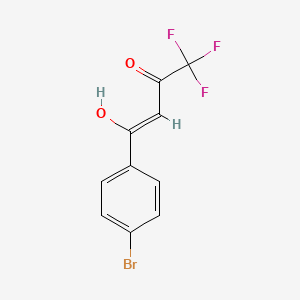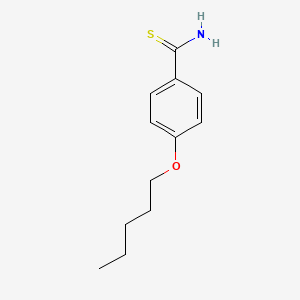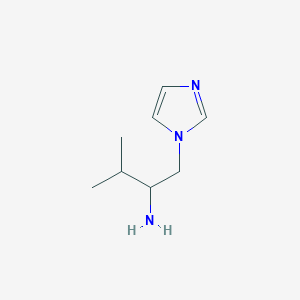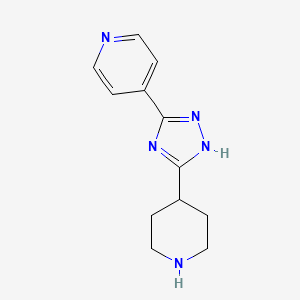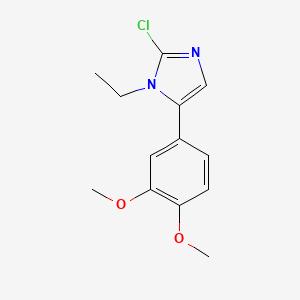
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloro group at position 2 and a 3,4-dimethoxyphenyl group at position 5, along with an ethyl group at position 1
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- can be achieved through several routes. One common method involves the reaction of 2-chloro-1-ethylimidazole with 3,4-dimethoxybenzaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at position 2 can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine in the presence of a base like sodium hydride can yield the corresponding amino derivative.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can modulate specific biological pathways. Its imidazole ring is a common motif in many bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- can be compared with other imidazole derivatives such as:
1H-Imidazole, 2-chloro-1-methyl-: Similar in structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and biological activity.
1H-Imidazole, 2-bromo-5-(3,4-dimethoxyphenyl)-1-ethyl-:
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-propyl-: The propyl group introduces additional steric hindrance, affecting the compound’s interactions with other molecules.
The uniqueness of 1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
| 1049118-59-3 | |
Molekularformel |
C13H15ClN2O2 |
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
2-chloro-5-(3,4-dimethoxyphenyl)-1-ethylimidazole |
InChI |
InChI=1S/C13H15ClN2O2/c1-4-16-10(8-15-13(16)14)9-5-6-11(17-2)12(7-9)18-3/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
WLLMFCCKNFDGIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CN=C1Cl)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid](/img/structure/B12111470.png)
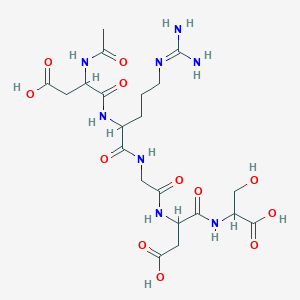


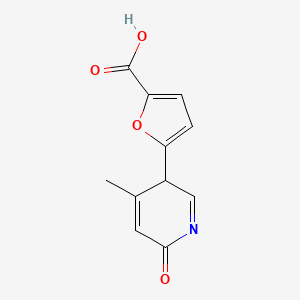
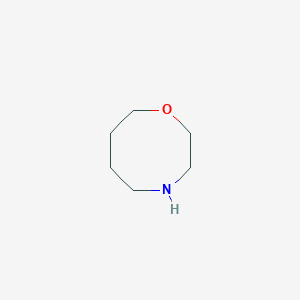
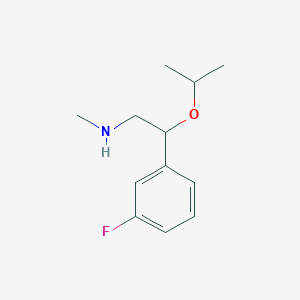
![3-(2,4-Dimethyl-phenyl)-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B12111522.png)
